

# Application Note: Scale-Up Synthesis of 3-Hydroxy-3-phenylpropanenitrile

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## Compound of Interest

Compound Name: 3-Hydroxy-3-phenylpropanenitrile

CAS No.: 17190-29-3

Cat. No.: B018844

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## Abstract

This application note details a robust, scalable protocol for the synthesis of **3-Hydroxy-3-phenylpropanenitrile** (3-HPPN), a critical chiral building block in the manufacturing of serotonin-norepinephrine reuptake inhibitors (SNRIs) such as Duloxetine, Fluoxetine, and Atomoxetine. While traditional routes utilize the ring-opening of styrene oxide with cyanide, this guide prioritizes the reduction of benzoylacetone nitrile due to its superior safety profile, scalability, and amenability to enantioselective catalysis. We provide a validated protocol for a 100g-scale batch synthesis, process safety parameters, and analytical methods for quality control.

## Introduction & Strategic Route Selection

### The Molecule and Its Value

**3-Hydroxy-3-phenylpropanenitrile** (CAS: 17326-30-6) is a

-hydroxynitrile.<sup>[1]</sup> Its reduction yields 3-amino-1-phenylpropan-1-ol, the direct scaffold for the "oxetine" class of antidepressants.

### Route Comparison: Why Reduction?

Industrial synthesis often faces a choice between cost-efficiency and safety/selectivity.

Feature	Route A: Styrene Oxide + Cyanide	Route B: Benzoylacetonitrile Reduction (Recommended)
Reagents	Styrene Oxide, NaCN/KCN	Benzoylacetonitrile, NaBH (or Biocatalyst)
Safety	High Risk: Generates bulk cyanide waste; risk of HCN gas.	Moderate Risk: Standard flammable solvents; solid toxic starting material.
Regioselectivity	Variable.[2] Requires specific catalysts to ensure terminal attack.	High. Carbon skeleton is pre-formed.
Stereocontrol	Difficult. Often requires hydrolytic kinetic resolution later.	Excellent. Amenable to Asymmetric Transfer Hydrogenation (ATH) or KREDs.
Scalability	Limited by cyanide handling regulations.	Linear scale-up possible in standard reactors.

Decision: This guide focuses on Route B (Reduction) as the industry-preferred method for facilities prioritizing safety and stereochemical purity [1, 5].

## Safety & Hazard Analysis (SHE)

CRITICAL WARNING: Benzoylacetonitrile is toxic if swallowed, in contact with skin, or inhaled. [3] While it is not a free cyanide salt, it contains a nitrile moiety which can metabolize to cyanide in vivo or release HCN under strong acidic/thermal decomposition [4, 6].

- Cyanide Antidote Kit: Must be available on-site (e.g., Hydroxocobalamin).
- Hydrogen Evolution: The use of Sodium Borohydride (NaBH ) generates hydrogen gas (

- ). Reaction vessels must be vented and grounded to prevent electrostatic ignition.
- Thermal Runaway: The reduction is exothermic.[4] Active cooling is mandatory.

## Protocol: 100g Scale-Up Synthesis (Racemic)

For the production of (±)-3-Hydroxy-3-phenylpropanenitrile.

### Materials

- Precursor: Benzoylacetone (purity >98%) - 100.0 g (0.689 mol)
- Reductant: Sodium Borohydride (NaBH<sub>4</sub>) - 13.0 g (0.344 mol, 0.5 eq. - Note: 1 mol NaBH<sub>4</sub> reduces 4 mol ketone, but 0.5-0.6 eq excess is standard for kinetics)
- Solvent: Ethanol (Absolute) - 800 mL
- Quench: Ammonium Chloride (sat. aq.) or 1M HCl
- Extraction: Ethyl Acetate (EtOAc)[5]

### Experimental Workflow

#### Step 1: Reactor Setup

Equip a 2L Double-Jacketed Reactor with:

- Overhead mechanical stirrer (Anchor or Pitch-blade).
- Internal temperature probe (Thermocouple).
- Reflux condenser (vented to N<sub>2</sub> line/bubbler).
- Solids addition funnel or powder doser.

#### Step 2: Dissolution

- Charge 800 mL Ethanol to the reactor.
- Engage stirrer at 250 RPM.
- Add 100 g Benzoylacetonitrile.
- Cool the system to 0–5°C using a chiller. Ensure internal temp stabilizes before proceeding.

### Step 3: Reduction (Exotherm Control)

- Add NaBH

(13.0 g) portion-wise over 45–60 minutes.

- Critical: Monitor internal temperature. Do not allow  $T > 10^{\circ}\text{C}$  during addition.
- Observation: H

gas evolution will occur.<sup>[6]</sup> Ensure vent is open.

- After addition, maintain at 0–5°C for 30 minutes.
- Allow the mixture to warm to Room Temperature (20–25°C) over 1 hour.
- Stir for an additional 2–3 hours.
- IPC (In-Process Control): Check conversion via TLC (30% EtOAc/Hexane) or HPLC. Target: <1% starting material.

### Step 4: Quench & Workup

- Cool reactor back to 5°C.

- Slowly add 200 mL Saturated NH

Cl or 1M HCl dropwise.

- Caution: Vigorous bubbling (quenching excess borohydride). Adjust rate to keep foam manageable.

- Final pH should be neutral to slightly acidic (pH 5–6).
- Concentrate the mixture under reduced pressure (Rotavap) to remove Ethanol (approx. 70% volume reduction).
- Transfer the aqueous slurry to a separatory funnel.
- Extract with Ethyl Acetate (3 x 200 mL).
- Wash combined organics with Brine (200 mL).
- Dry over anhydrous Na

SO

, filter, and concentrate to dryness.

## Step 5: Purification (Optional)

The crude oil is often pure enough (>95%) for downstream steps. If solidification is slow or purity is low:

- Crystallization: Dissolve in minimum hot Isopropyl Alcohol (IPA) or Toluene/Hexane mix and cool slowly.
- Yield Target: 90–95 g (88–93%).
- Appearance: White to off-white solid or viscous pale yellow oil (freezes upon standing).

## Advanced Protocol: Enantioselective Synthesis (Biocatalytic)

For the production of (S)-**3-Hydroxy-3-phenylpropanenitrile** (Fluoxetine/Duloxetine precursor).

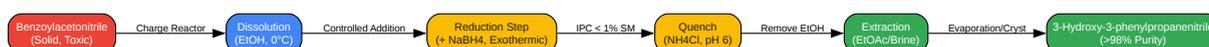
Principle: Use of a Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) with cofactor recycling [3].

- Buffer: Potassium Phosphate (100 mM, pH 7.0).

- Substrate Loading: 50 g/L Benzoylacetoneitrile in Buffer + 10% Isopropanol (cosolvent).
- Enzyme: Commercial KRED (e.g., Codexis, Evoxx, or generic Pseudomonas lipase for kinetic resolution).
- Cofactor: NADP+ (catalytic) + Isopropanol (hydrogen donor) or Glucose/GDH system.
- Conditions: Stir at 30°C for 24 hours.
- Result: >99% ee of the (S)-alcohol.[6]

## Process Visualization

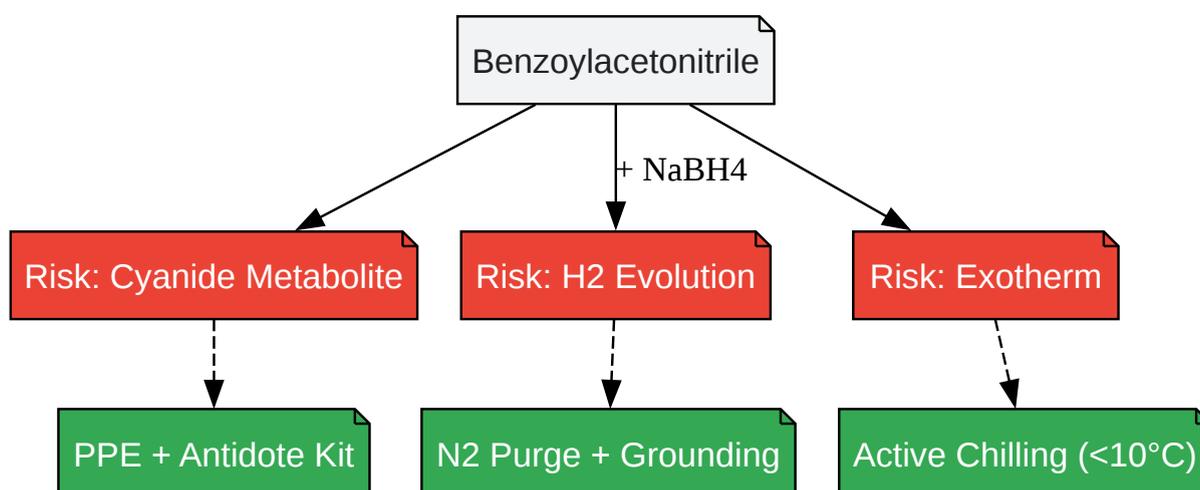
### Reaction Workflow Diagram



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Caption: Step-by-step unit operations for the chemical reduction of Benzoylacetoneitrile.

## Safety & Control Logic



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Caption: Critical Process Safety Parameters (CPSP) and mitigation strategies.

## Analytical Quality Control

Parameter	Method	Acceptance Criteria
Appearance	Visual	White solid or clear viscous oil
Identification	<sup>1</sup> H NMR (CDCl <sub>3</sub> )	7.3-7.4 (m, 5H), 5.0 (t, 1H), 2.7 (d, 2H) [2]
Purity	HPLC (C18, ACN:H <sub>2</sub> O)	> 98.0% Area
Water Content	Karl Fischer	< 0.5% w/w
Enantiomeric Excess	Chiral HPLC (Chiralcel OD-H)	N/A for racemate; >99% for chiral process

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